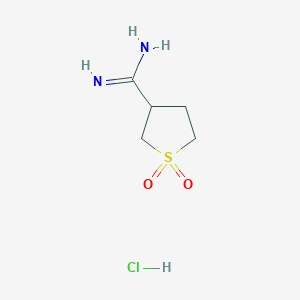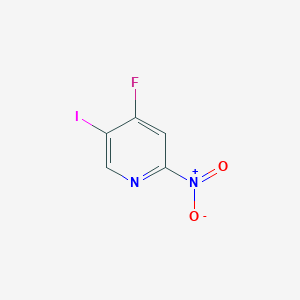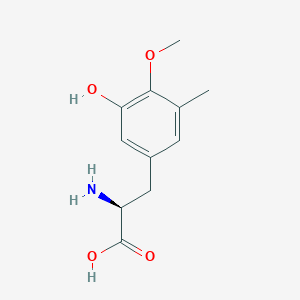![molecular formula C9H14F3NO5 B15233334 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of morpholine and propanoic acid with the trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid typically involves the reaction of morpholine derivatives with propanoic acid under specific conditions. One common method involves the use of trifluoroacetic anhydride as a reagent to introduce the trifluoroacetic acid moiety. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-morpholin-3-yl-propionic acid hydrochloride: Similar in structure but lacks the trifluoroacetic acid moiety.
2-amino-3-(phenylamino)propanoic acid: Another propanoic acid derivative with different functional groups.
Uniqueness
The presence of the trifluoroacetic acid moiety in 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid imparts unique chemical properties such as increased acidity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .
Propiedades
Fórmula molecular |
C9H14F3NO5 |
|---|---|
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-7(10)2-1-6-5-11-4-3-8-6;3-2(4,5)1(6)7/h6,8H,1-5H2,(H,9,10);(H,6,7)/t6-;/m0./s1 |
Clave InChI |
ARASSDFBGRIXPO-RGMNGODLSA-N |
SMILES isomérico |
C1COC[C@@H](N1)CCC(=O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1COCC(N1)CCC(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)

![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)


![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)


![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
